Cas no 4702-33-4 (Isodemecolcine)

Isodemecolcine 化学的及び物理的性質
名前と識別子
-
- Isodemecolcine
- (7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one
- Benzo[a]heptalen-10(5H)-one,6,7-dihydro-1,2,3,9-tetramethoxy-7-(methylamino)-, (7S)-
- (S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)-benzo[a]heptalen-10(5H)-one
- DTXSID80616022
- 4702-33-4
- (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one
-
- インチ: InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
- InChIKey: OFXMYVZMWOQKLM-HNNXBMFYSA-N
- ほほえんだ: COC1C(=O)C=CC2C3C(CC[C@H](NC)C=2C=1)=CC(OC)=C(OC)C=3OC
計算された属性
- せいみつぶんしりょう: 371.17300
- どういたいしつりょう: 371.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 653
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- PSA: 66.02000
- LogP: 3.34580
Isodemecolcine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280855-10 mg |
Isodemecolcine, |
4702-33-4 | 10mg |
¥2,708.00 | 2023-07-11 | ||
TRC | I814125-10mg |
Isodemecolcine |
4702-33-4 | 10mg |
$190.00 | 2023-05-18 | ||
TRC | I814125-100mg |
Isodemecolcine |
4702-33-4 | 100mg |
$1487.00 | 2023-05-18 | ||
TRC | I814125-250mg |
Isodemecolcine |
4702-33-4 | 250mg |
$2652.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280855-10mg |
Isodemecolcine, |
4702-33-4 | 10mg |
¥2708.00 | 2023-09-05 |
Isodemecolcine 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Isodemecolcineに関する追加情報
Recent Advances in Isodemecolcine (4702-33-4) Research: A Comprehensive Review
Isodemecolcine (CAS: 4702-33-4), a structural analog of the well-known microtubule-disrupting agent colchicine, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique molecular modifications, exhibits promising biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. The latest research efforts have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential in various disease models.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the structural-activity relationship (SAR) of Isodemecolcine derivatives, highlighting the critical role of the C-7 substituent in modulating microtubule binding affinity. The research team employed molecular docking simulations and X-ray crystallography to visualize the interaction between Isodemecolcine and tubulin, revealing a distinct binding mode compared to its parent compound. These findings provide valuable insights for the design of next-generation microtubule-targeting agents with improved selectivity and reduced toxicity.
In the context of cancer research, preclinical studies have demonstrated Isodemecolcine's potent antiproliferative effects against multiple drug-resistant tumor cell lines, including those overexpressing P-glycoprotein. A 2024 publication in Cancer Research reported that Isodemecolcine effectively circumvents common resistance mechanisms by exploiting alternative tubulin binding sites, while maintaining nanomolar potency. The compound's ability to induce mitotic catastrophe and apoptosis in cancer cells has been extensively characterized using flow cytometry and live-cell imaging techniques.
Beyond oncology, emerging research has explored Isodemecolcine's potential in inflammatory diseases. A groundbreaking study in Nature Communications (2024) revealed that low-dose Isodemecolcine administration significantly reduced inflammatory markers in animal models of rheumatoid arthritis, with minimal adverse effects. The anti-inflammatory mechanism appears to involve dual inhibition of NLRP3 inflammasome activation and NF-κB signaling pathways, as demonstrated through comprehensive proteomic and transcriptomic analyses.
Recent advancements in drug delivery systems have also addressed Isodemecolcine's pharmacokinetic limitations. A 2023 study in Advanced Drug Delivery Reviews described the development of nanoparticle-encapsulated Isodemecolcine formulations that enhance tumor accumulation while reducing systemic toxicity. These nanocarriers, functionalized with tumor-targeting ligands, have shown remarkable efficacy in xenograft models, with tumor growth inhibition rates exceeding 80% in certain cases.
The safety profile of Isodemecolcine has been systematically evaluated in recent toxicology studies. Research published in Toxicology and Applied Pharmacology (2024) established a favorable therapeutic window for Isodemecolcine, with significantly reduced neurotoxicity compared to traditional microtubule inhibitors. Comprehensive metabolic studies using LC-MS/MS techniques have identified the major metabolic pathways, informing future clinical development strategies.
As the field progresses, several research groups are investigating combination therapies involving Isodemecolcine. Preliminary results from a multicenter study presented at the 2024 American Association for Cancer Research annual meeting demonstrated synergistic effects when Isodemecolcine was combined with immune checkpoint inhibitors, suggesting potential for novel immunochemotherapy approaches. These findings are particularly relevant given the growing interest in microtubule-targeting agents as immunomodulators.
In conclusion, the recent surge in Isodemecolcine research underscores its multifaceted therapeutic potential and provides a strong foundation for future clinical translation. The compound's unique pharmacological profile, combined with advances in formulation technology and combination strategies, positions it as a promising candidate for addressing unmet medical needs in oncology and inflammatory diseases. Ongoing research efforts continue to refine our understanding of this intriguing molecule and its clinical applications.
4702-33-4 (Isodemecolcine) 関連製品
- 64-86-8(Colchicine)
- 477-27-0(Colchiceine)
- 3482-37-9(N-Deacetyl Colchiceine)
- 7411-12-3(N-Deacetyl-N-formyl Colchicine)
- 477-30-5(Colcemid)
- 1805000-99-0(3,4-Diamino-2-(difluoromethyl)pyridine-6-methanol)
- 890093-74-0({4-4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-ylphenyl}amine)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)


